molecular formula C23H28N4O2 B11363760 N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide

N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide

Cat. No.: B11363760
M. Wt: 392.5 g/mol
InChI Key: BAOCZVVHQOIQAP-UHFFFAOYSA-N
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Description

N-{1-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide is a complex organic compound that features a benzodiazole core, a phenoxyacetamide moiety, and a piperidine ring

Properties

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[1-methyl-2-[(4-methylpiperidin-1-yl)methyl]benzimidazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H28N4O2/c1-17-10-12-27(13-11-17)15-22-25-20-14-18(8-9-21(20)26(22)2)24-23(28)16-29-19-6-4-3-5-7-19/h3-9,14,17H,10-13,15-16H2,1-2H3,(H,24,28)

InChI Key

BAOCZVVHQOIQAP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic benzodiazole intermediate.

    Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of the benzodiazole-piperidine intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-{1-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{1-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole core is known to interact with GABA receptors, while the piperidine ring may enhance binding affinity and specificity. The phenoxyacetamide moiety can modulate the compound’s pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • 2-(1-Methylpiperidin-4-yl)ethanamine

Uniqueness

N-{1-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-1,3-benzodiazol-5-yl}-2-phenoxyacetamide is unique due to its combination of a benzodiazole core, a piperidine ring, and a phenoxyacetamide moiety. This unique structure imparts specific chemical and pharmacological properties that are not observed in other similar compounds, making it a valuable molecule for research and development in various scientific fields.

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